![molecular formula C14H8S4 B12586803 Thieno[3,2-b]thiophene, 2-[2,2'-bithiophen]-5-yl- CAS No. 648430-71-1](/img/structure/B12586803.png)
Thieno[3,2-b]thiophene, 2-[2,2'-bithiophen]-5-yl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thieno[3,2-b]thiophene, 2-[2,2’-bithiophen]-5-yl- is a heterocyclic compound belonging to the family of fused thiophenes. It is widely used as an intermediate for the synthesis of small molecules and polymers in applications such as organic field-effect transistors (OFETs) and organic photovoltaic devices (OPVs) . This compound is known for its electron-rich structure and extended π-conjugation, making it a valuable building block in organic electronics .
Preparation Methods
Synthetic Routes and Reaction Conditions
Thieno[3,2-b]thiophene derivatives can be synthesized using various methods, including Pd-catalyzed Stille or Suzuki coupling reactions . For example, 2,5-dibromothieno[3,2-b]thiophene can be synthesized through a catalytic vapor-phase reaction at 550°C between 2-(2-thienyl)ethanol and carbon disulfide . These reactions typically involve the use of butyllithium to form dilithiated derivatives, which can then be quenched with suitable electrophilic reagents to produce various substituted thieno[3,2-b]thiophenes .
Industrial Production Methods
Industrial production methods for thieno[3,2-b]thiophene derivatives often involve large-scale synthesis techniques. One such method includes the catalytic vapor-phase reaction mentioned above, which allows for the efficient production of thieno[3,2-b]thiophene and its derivatives .
Chemical Reactions Analysis
Types of Reactions
Thieno[3,2-b]thiophene undergoes various chemical reactions, including:
Reduction: Reduction reactions can modify the electronic properties of the compound, making it suitable for different applications.
Substitution: Substitution reactions, such as arylation, can be performed using palladium-catalyzed reactions.
Common Reagents and Conditions
Common reagents used in these reactions include butyllithium, palladium catalysts, and various electrophilic reagents . Reaction conditions often involve high temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
Major products formed from these reactions include various substituted thieno[3,2-b]thiophenes, which can be used in the synthesis of organic semiconductors and other advanced materials .
Scientific Research Applications
Thieno[3,2-b]thiophene and its derivatives have a wide range of scientific research applications, including:
Organic Electronics: Used in the development of OFETs and OPVs due to their excellent electronic properties
Material Chemistry: Employed in the synthesis of conjugated oligomers for field-effect transistor applications.
Biological Applications: Investigated for their potential use in pharmaceuticals, such as antiviral and antitumor agents.
Optoelectronics: Utilized in the creation of luminescent materials and other optoelectronic devices.
Mechanism of Action
The mechanism of action of thieno[3,2-b]thiophene involves its electron-rich structure and extended π-conjugation, which allow it to interact with various molecular targets and pathways. For example, in organic semiconductors, the compound’s structure enables efficient charge transport and high stability . Additionally, its oxidation to thieno[3,2-b]thiophene S,S-dioxide enhances its emission efficiency, making it suitable for optoelectronic applications .
Comparison with Similar Compounds
Thieno[3,2-b]thiophene can be compared to other similar compounds, such as:
Thieno[2,3-b]thiophene: Another isomer with different electronic properties and applications.
Thieno[3,4-b]thiophene:
Dithieno[3,2-b2’,3’-d]thiophene: An emerging heterocyclic building block with applications in organic electronic materials and functional supramolecular chemistry.
Thieno[3,2-b]thiophene stands out due to its high electron density, structural rigidity, and extended π-conjugation, making it a valuable compound in various scientific and industrial applications .
Properties
CAS No. |
648430-71-1 |
|---|---|
Molecular Formula |
C14H8S4 |
Molecular Weight |
304.5 g/mol |
IUPAC Name |
5-(5-thiophen-2-ylthiophen-2-yl)thieno[3,2-b]thiophene |
InChI |
InChI=1S/C14H8S4/c1-2-9(15-6-1)10-3-4-11(17-10)14-8-13-12(18-14)5-7-16-13/h1-8H |
InChI Key |
YZGUEBWZJKZAOB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=CC=C(S2)C3=CC4=C(S3)C=CS4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Methoxy-2-[1-(methoxymethoxy)prop-1-en-1-yl]benzene](/img/structure/B12586720.png)
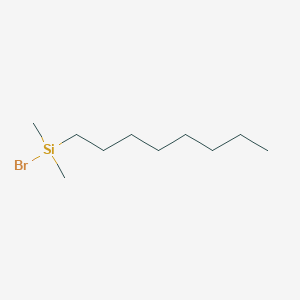
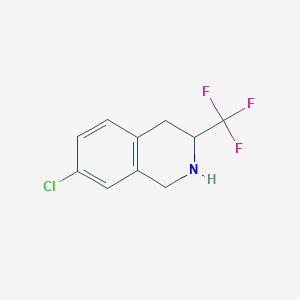
![Phosphonic acid, [[2-(6-amino-9H-purin-9-yl)-4-fluorobutoxy]methyl]-](/img/structure/B12586736.png)
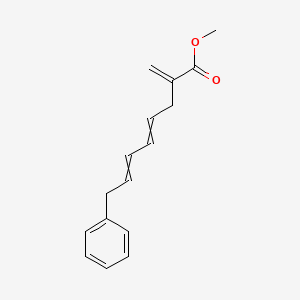
![1-(2-Phenylethyl)-2H-spiro[pyrrolidine-3,9'-xanthen]-2-one](/img/structure/B12586760.png)
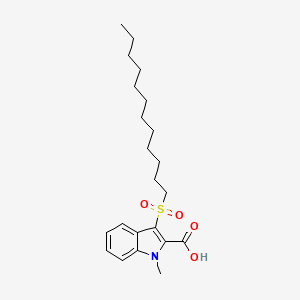
![N-[1-(2-amino-2-oxoethyl)piperidin-4-yl]-2,2-dimethylpropanamide](/img/structure/B12586770.png)
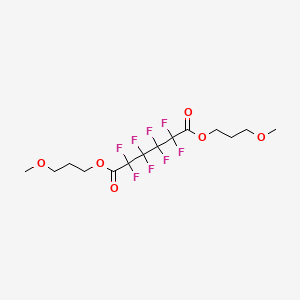
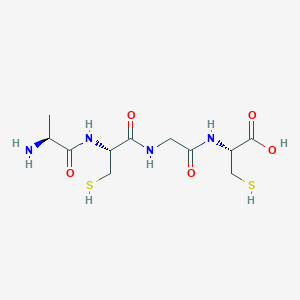
![2,2'-[(E)-Diazenediyl]bis[1-(aziridin-1-yl)-2-methylpropan-1-one]](/img/structure/B12586792.png)
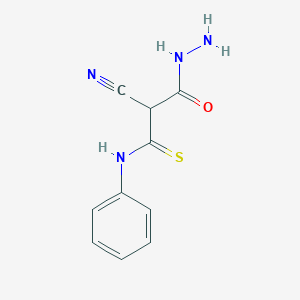
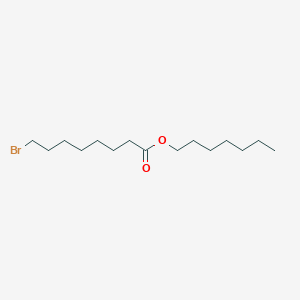
![5-Chloro-2-hydroxy-N-{2-[4-(2-phenylethoxy)phenyl]ethyl}benzamide](/img/structure/B12586815.png)
